![molecular formula C9H14ClNO B3027561 (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride CAS No. 1332832-15-1](/img/structure/B3027561.png)
(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride
Overview
Description
“(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C9H13NO . It is also known by other names such as 2-Methoxyphenethylamine, 2-(o-Methoxyphenyl)ethylamine, Benzeneethanamine, 2-methoxy-, and 4-methoxyphenethylamine .
Molecular Structure Analysis
The molecular structure of “(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride” include a molecular weight of 151.2056 . Other properties such as boiling point, density, and refractive index are not explicitly mentioned in the available resources.Scientific Research Applications
- Researchers have explored the use of first-row transition metals in asymmetric hydrogenation and asymmetric transfer hydrogenation reactions . The catalytic behavior of 3d metals differs significantly from that of 4d and 5d metals. Despite challenges related to reaction mechanisms and catalyst deactivation, these metals offer potential alternatives to noble metals. Understanding their enantioinduction models is crucial for designing efficient catalytic systems.
- “(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride” has been investigated as a hole transport material (HTM) in perovskite solar cells (PSCs). Specifically, 2,2′,7,7′-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (spiro-OMeTAD) is commonly used in PSCs. However, its low hole mobility remains a challenge, leading to charge recombination issues .
Asymmetric Hydrogenation Catalysis
Hole Transport Material in Perovskite Solar Cells
properties
IUPAC Name |
(1S)-1-(2-methoxyphenyl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)8-5-3-4-6-9(8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKNCZHNEDRTEP-FJXQXJEOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662531 | |
Record name | (1S)-1-(2-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride | |
CAS RN |
1332832-15-1 | |
Record name | (1S)-1-(2-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-1-(2-methoxyphenyl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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